5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
Overview
Description
5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride (5-AEP-DHC) is an organic compound that belongs to the class of pyrazolones. It is a white, odorless, crystalline solid that is soluble in water and polar organic solvents. 5-AEP-DHC is widely used in scientific research as a reagent in organic synthesis and as a building block for various biologically active compounds. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-AEP-DHC.
Scientific Research Applications
Anti-Allergic Drug Synthesis
This compound has been explored for its potential in the synthesis of anti-allergic drugs. It acts as a histamine H1 receptor antagonist, which is crucial in the pathophysiological mechanism of allergic diseases . By inhibiting the action of histamine, it can help alleviate allergic reactions, making it a valuable asset in the development of new anti-allergic medications.
Biochemical Research
In biochemistry, the compound is used to study the biochemical pathways involving histamine and its receptors. Histamine plays a significant role in various physiological processes, and this compound can help in understanding the interaction between histamine and its receptors .
Pharmacological Applications
Pharmacologically, it has been utilized in the synthesis of chelating agents like trientine, which are used to treat conditions like Wilson’s disease by removing heavy metals from the blood . This showcases the compound’s role in developing treatments for heavy metal toxicity.
Medical Research
In medical research, derivatives of this compound serve as intermediates in the production of antibacterial and antitumor agents. Its structural properties make it a key ingredient in the synthesis of various therapeutic agents .
Chemical Synthesis
The compound is also significant in chemical synthesis, where it is used as an intermediate in the production of more complex chemical entities. Its reactivity and stability under various conditions make it a versatile building block in synthetic chemistry .
Environmental Impact Studies
Lastly, the environmental impact of chemicals like 5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is a growing field of study. Researchers assess the safety, degradation, and disposal methods to ensure that the use of such compounds does not adversely affect the environment .
properties
IUPAC Name |
5-(2-aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.2ClH/c6-2-1-4-3-5(9)8-7-4;;/h3H,1-2,6H2,(H2,7,8,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEYPYJUSOPBAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NNC1=O)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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